Stearyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether

Practically insoluble in wate

Synonyms

Canonical SMILES

These findings highlight lanolin's potential as a therapeutic ingredient in topical formulations for dry skin conditions and wound healing.

Lanolin for Breastfeeding Support

Traditionally, lanolin has been used to soothe sore and cracked nipples during breastfeeding. While its effectiveness is debated, research offers some insights:

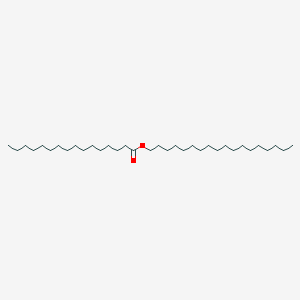

Stearyl palmitate is a fatty acid ester formed from the reaction of palmitic acid and stearyl alcohol. Its chemical formula is C34H68O2, and it is classified as a palmitate ester. This compound is characterized by its long-chain fatty acid structure, which contributes to its unique physical and chemical properties, such as low solubility in water and high melting points. Stearyl palmitate is often utilized in cosmetic formulations, pharmaceuticals, and food products due to its emollient properties and ability to enhance texture.

Lanolin's primary function is as an emollient and occlusive agent [].

- Emollient: Lanolin helps soften and smooth the skin by filling in spaces between skin cells. The sterol esters mimic human sebum, allowing lanolin to effectively integrate with the skin's natural barrier function [].

- Occlusive: Lanolin forms a protective film on the skin's surface, reducing water loss and keeping the skin hydrated [].

This mechanism makes lanolin a valuable ingredient in moisturizers, ointments, and other skin care products. Studies have shown its effectiveness in treating dry skin, eczema, and diaper rash [, ].

The primary reaction for synthesizing stearyl palmitate involves the esterification of palmitic acid with stearyl alcohol. This reaction typically requires heat and may be catalyzed by an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

In this process, the hydroxyl group of the alcohol reacts with the carboxylic acid group of palmitic acid, releasing water as a byproduct. The reaction conditions, such as temperature and catalyst type, can significantly influence the yield and purity of stearyl palmitate produced.

Stearyl palmitate exhibits various biological activities that make it valuable in different applications. It has been noted for its emollient properties, which help to soften and soothe the skin. Additionally, it serves as a surfactant and emulsifier in cosmetic formulations, enhancing the stability and texture of creams and lotions. Some studies have indicated potential antimicrobial properties, although further research is necessary to fully understand its biological interactions.

Several methods are available for synthesizing stearyl palmitate:

- Direct Esterification: This method involves mixing palmitic acid and stearyl alcohol under heat with an acid catalyst (e.g., sulfuric acid) to promote ester formation.

- Transesterification: In this process, triglycerides containing palmitic acid are reacted with stearyl alcohol in the presence of a catalyst to yield stearyl palmitate.

- Lipase-Catalyzed Synthesis: Enzymatic methods using lipases can also be employed for synthesizing stearyl palmitate under mild conditions, offering advantages such as specificity and reduced byproduct formation .

Stearyl palmitate finds applications across various industries:

- Cosmetics: Used as an emollient and thickening agent in creams, lotions, and makeup products.

- Pharmaceuticals: Serves as a lubricant in tablet formulations and enhances drug delivery systems.

- Food Industry: Functions as a food additive for texture improvement in certain products.

Research into the interactions of stearyl palmitate with other compounds has shown that it can enhance the solubility of hydrophobic substances in formulations. Its compatibility with various oils and waxes makes it a favorable choice for formulating stable emulsions. Studies have also indicated that it may interact positively with skin proteins, potentially improving skin hydration when used in topical applications.

Stearyl palmitate shares similarities with other fatty acid esters but possesses unique characteristics due to its specific fatty acid chain lengths. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cetyl Palmitate | C28H56O2 | Derived from cetyl alcohol; used similarly in cosmetics |

| Stearic Acid | C18H36O2 | A saturated fatty acid; used in soaps and cosmetics |

| Glyceryl Stearate | C21H42O4 | A glycerol ester; acts as an emulsifier |

| Myristyl Palmitate | C30H62O2 | Derived from myristyl alcohol; used in personal care products |

Uniqueness of Stearyl Palmitate: The combination of a long-chain saturated fatty acid (palmitic acid) with a long-chain alcohol (stearyl alcohol) provides stearyl palmitate with distinctive emollient properties that are particularly beneficial for skin care formulations compared to other similar compounds.

Physical Description

OtherSolid

DryPowder; OtherSolid

Color/Form

XLogP3

Flash Point

Density

LogP

Odor

Melting Point

38-42 °C

UNII

Impurities

Other CAS

100231-75-2

8006-54-0

Associated Chemicals

Hydroxylated lanolin; 68424-68-8

Hydrogenated lanolin; 8031-44-5

Acetylated lanolin alcohol; 61788-49-6

Acetylated lanolin; 61788-48-5

Lanolin alcohol; 8027-33-6

Lanolin acid; 68424-43-1

Lanolin oil; 70321-63-0

Hydrous lanolin; 8020-84-6

Wikipedia

Drug Warnings

Use Classification

Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.

Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

Fabricated metal product manufacturing

Plastics product manufacturing

Hexadecanoic acid, octadecyl ester: ACTIVE

Lanolin: ACTIVE

Wool wax: ACTIVE

/Anhydrous/ lanolin that contains not more than 0.25% of water.

Contains the sterols cholesterol and oxycholesterol, as well as triterpene and aliphatic alcohols.

Contains 25-35% water. /Hydrous wool fat/

Refined form of wool wax, the unctuous secretion of the sebaceous glands of sheep /(Ovis aries)/ which is deposited onto the wool fibers.

Wool wax is obtained in emulsified form from raw wool by machine washing with soap liquor. Extraction of wool with suitable organic solvents is not employed because it would lead to complete degreasing of the wool and thus make it nonelastic. ... The composition of wool wax varies depending on the origin of the wool, breed of sheep, climatic conditions, farming method, and type of pasture. Wool wax usually consists of a mixture of about 48% wax esters, 33% sterol esters, 6% free sterols, 3.5% free acids, 6% lactose, and 1-2% hydrocarbons.